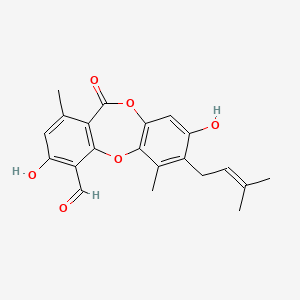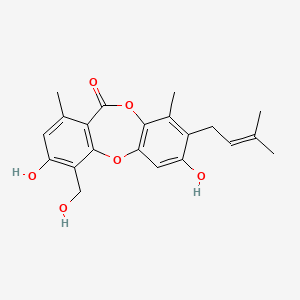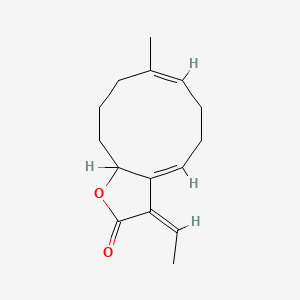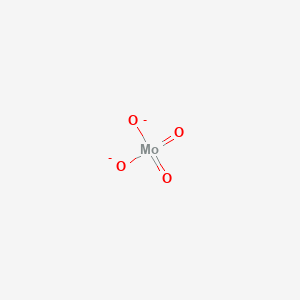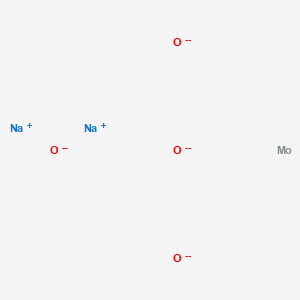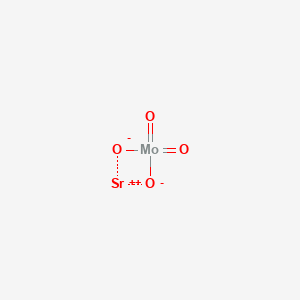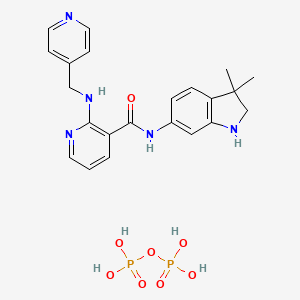
Difosfato de Motesanib
Descripción general
Descripción
Motesanib diphosphate is an investigational small molecule drug that belongs to the class of angiokinase inhibitors. It was originally developed by Amgen and later investigated by Takeda Pharmaceutical Company. This compound acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors . Motesanib diphosphate has been explored for its potential in treating various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying angiokinase inhibitors and their chemical properties.
Biology: The compound is used to investigate the role of angiokinase inhibitors in cellular processes and signaling pathways.
Medicine: Motesanib diphosphate has been evaluated in clinical trials for its efficacy in treating different types of cancer, including thyroid cancer, non-small cell lung cancer, and breast cancer
Industry: The compound’s potential as a therapeutic agent has implications for the pharmaceutical industry, particularly in the development of targeted cancer therapies.
Mecanismo De Acción
Target of Action
Motesanib diphosphate is a highly selective oral inhibitor of the receptor tyrosine kinases . It primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 , the platelet-derived growth factor receptor (PDGFR) , and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process vital for tumor growth and metastasis .
Mode of Action
Motesanib diphosphate acts as an antagonist of its target receptors . It is an ATP-competitive inhibitor of VEGFR1/2/3, with IC50 values of 2 nM, 3 nM, and 6 nM respectively . It also has similar activity against Kit, and is approximately 10-fold more selective for VEGFR than PDGFR and Ret .
Biochemical Pathways
Motesanib diphosphate affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting VEGFR, PDGFR, and Kit, it disrupts the signaling pathways these receptors are involved in, thereby inhibiting angiogenesis . This results in the suppression of tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetics of Motesanib diphosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .
Result of Action
The inhibition of angiogenesis by Motesanib diphosphate leads to a reduction in tumor growth and metastasis .
Análisis Bioquímico
Biochemical Properties
Motesanib Diphosphate acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 . It also inhibits the activity of PDGFR and RET kinases .
Cellular Effects
Motesanib Diphosphate has shown to have potent antiangiogenic effects and suppresses tumor angiogenesis . It can induce partial responses in patients with advanced or metastatic differentiated thyroid cancer that is progressive .
Molecular Mechanism
Motesanib Diphosphate exerts its effects at the molecular level through its antagonistic action on VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Motesanib Diphosphate has shown to induce partial responses in patients with progressive advanced metastatic differentiated thyroid cancer unresponsive to surgery, external beam radiotherapy, and 131I .
Metabolic Pathways
Motesanib Diphosphate undergoes metabolic pathways involving both oxidative and conjugative pathways . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib Diphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of motesanib diphosphate involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Indoline Core: The synthesis begins with the formation of the indoline core through a cyclization reaction.
Functionalization of the Pyridine Ring: The pyridine ring is then functionalized with appropriate substituents to achieve the desired chemical structure.
Coupling Reactions: The final steps involve coupling reactions to attach the pyridine and indoline moieties, followed by phosphorylation to obtain motesanib diphosphate.
Industrial Production Methods
Industrial production of motesanib diphosphate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Motesanib diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified biological activities.
Comparación Con Compuestos Similares
Motesanib diphosphate is compared with other angiokinase inhibitors, such as:
Bevacizumab: An antibody that targets vascular endothelial growth factor.
Sunitinib: A small molecule inhibitor of multiple receptor tyrosine kinases.
Sorafenib: Another multi-kinase inhibitor with activity against vascular endothelial growth factor receptors and other kinases.
Uniqueness
Motesanib diphosphate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its oral bioavailability and multi-targeted approach make it a promising candidate for cancer therapy, although clinical trials have shown mixed results regarding its efficacy .
Conclusion
Motesanib diphosphate is a significant compound in the field of cancer research due to its multi-targeted inhibition of angiogenesis-related receptors
Propiedades
Número CAS |
857876-30-3 |
|---|---|
Fórmula molecular |
C22H26N5O5P |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid |
InChI |
InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4) |
Clave InChI |
UJMNMHXUOCSCFT-UHFFFAOYSA-N |
SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




